(S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-F]indolizine-3,6,10(4H)-trione (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-F]indolizine-3,6,10(4H)-trione
Brand Name: Vulcanchem
CAS No.: 110351-94-5
VCID: VC21145208
InChI: InChI=1S/C13H13NO5/c1-2-13(18)8-5-9-10(15)3-4-14(9)11(16)7(8)6-19-12(13)17/h5,18H,2-4,6H2,1H3/t13-/m0/s1
SMILES: CCC1(C2=C(COC1=O)C(=O)N3CCC(=O)C3=C2)O
Molecular Formula: C13H13NO5
Molecular Weight: 263.25 g/mol

(S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-F]indolizine-3,6,10(4H)-trione

CAS No.: 110351-94-5

Cat. No.: VC21145208

Molecular Formula: C13H13NO5

Molecular Weight: 263.25 g/mol

* For research use only. Not for human or veterinary use.

(S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-F]indolizine-3,6,10(4H)-trione - 110351-94-5

Specification

CAS No. 110351-94-5
Molecular Formula C13H13NO5
Molecular Weight 263.25 g/mol
IUPAC Name (4S)-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10-trione
Standard InChI InChI=1S/C13H13NO5/c1-2-13(18)8-5-9-10(15)3-4-14(9)11(16)7(8)6-19-12(13)17/h5,18H,2-4,6H2,1H3/t13-/m0/s1
Standard InChI Key IGKWOGMVAOYVSJ-ZDUSSCGKSA-N
Isomeric SMILES CC[C@@]1(C2=C(COC1=O)C(=O)N3CCC(=O)C3=C2)O
SMILES CCC1(C2=C(COC1=O)C(=O)N3CCC(=O)C3=C2)O
Canonical SMILES CCC1(C2=C(COC1=O)C(=O)N3CCC(=O)C3=C2)O
Appearance Solid powder

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator